The applications of benzene derivatives span across multiple fields, including medicinal chemistry and catalysis. In medicinal chemistry, derivatives such as 1,3-bis{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}benzene have shown antiproliferative activity against colorectal cancer cells and inhibition of pancreatic lipase, indicating potential use in treating obesity-related cancers2. The catalytic properties of THSB in synthesizing pyrazol derivatives highlight its utility in organic synthesis, offering advantages like excellent yields and eco-friendly reaction conditions1. These examples underscore the potential of "1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene" to serve in similar capacities, given its structural similarities to the compounds studied.
The compound is classified under organic compounds with functional groups including aromatic hydrocarbons and heterocycles. The tetrazole ring contributes to its classification as a nitrogen-containing heterocycle, which is significant in various biological applications. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, and nitrogen atoms.
The synthesis of 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene typically involves multi-step reactions that can include:
The synthesis process generally results in high yields if optimized correctly, often exceeding 80% based on reported methodologies .
The molecular structure of 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene features a benzene ring substituted at two positions:
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene can participate in various chemical reactions:
These reactions are facilitated by specific conditions such as solvent choice, temperature, and concentration .
The mechanism of action for compounds like 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene often involves:
Key physical and chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming structural integrity and functional groups present within the compound .
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene has several potential applications:
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene (CAS: 133909-97-4) is a complex organic compound with the molecular formula C₃₃H₂₆N₄ and a molecular weight of 478.6 g/mol. Its systematic IUPAC name is 5-[2-(4-methylphenyl)phenyl]-2-(triphenylmethyl)-2H-tetrazole, reflecting its structural components: a central tetrazole ring protected at the N-2 position by a trityl (triphenylmethyl) group, linked to a 2-(4-methylphenyl)phenyl (4-tolylphenyl) substituent at the C-5 position [1] [6]. The trityl group serves as a protective moiety for the tetrazole nitrogen during synthetic processes, while the biphenyl-like structure provides the core framework essential for pharmaceutical applications.
Key structural features include:
Table 1: Nomenclature and Identifiers of 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 5-[2-(4-methylphenyl)phenyl]-2-(triphenylmethyl)-2H-tetrazole |
CAS Registry Number | 133909-97-4 |
Molecular Formula | C₃₃H₂₆N₄ |
Molecular Weight | 478.6 g/mol |
Common Synonyms | 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole; N-tritylolmesartan ethyl intermediate |
Spectroscopic characterization includes distinct signatures in NMR spectroscopy: ¹H NMR exhibits signals for trityl aromatic protons (7.1–7.3 ppm, 15H), biphenyl protons (7.4–7.6 ppm, 8H), and the methyl group (2.3 ppm, 3H). ¹³C NMR confirms the tetrazole carbon at ~155 ppm and the trityl quaternary carbon at ~75 ppm [8].
The synthesis of 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene represents a significant advancement in directed ortho-metalation chemistry, overcoming limitations of earlier tetrazole functionalization methods. Traditional approaches to biphenyltetrazoles relied on tin-based chemistry (e.g., trimethylstannyl azide routes), which suffered from toxic by-products, low yields, and extended reaction times [3]. The development of ortho-lithiation strategies in the early 1990s provided a versatile and efficient alternative, as patented in EP0455423B1 and US5039814A [2] [3] [4].
The ortho-lithiation process exploits the tetrazole group's strong directing effect on adjacent substituents. Treatment of N-trityl-protected 5-phenyltetrazole with alkyllithium reagents (e.g., n-butyllithium) in aprotic solvents (tetrahydrofuran or diethyl ether) at –20°C to 0°C generates a stable ortho-lithiated intermediate. This anion undergoes transmetallation with zinc chloride to form an arylzinc species, which participates in nickel-catalyzed cross-couplings with aryl halides like p-iodotoluene. The process achieves higher yields (75–85%) and shorter reaction times (<16 hours) compared to stannane methods [3] [4].
Table 2: Evolution of Synthetic Methods for Biphenyltetrazole Intermediates
Synthetic Method | Reaction Conditions | Yield (%) | Key Limitations |
---|---|---|---|
Stannane Azide Route | SnCl₄, NaN₃, 80–100°C, 24–48 h | 40–55 | Tin toxicity; difficult by-product removal |
Ortho-Lithiation/Transmetallation | n-BuLi/ZnCl₂/(PPh₃)₂NiCl₂, THF, 0–25°C, 5–16 h | 75–85 | Moisture sensitivity; requires inert atmosphere |
Modern Optimizations | K₂CO₃ control, particle size reduction (200 mesh), DMA/acetone/water crystallization | 90–98 | Requires precise stoichiometry and solvent ratios |
This methodology marked a paradigm shift in tetrazole chemistry, enabling scalable access to sterically hindered biphenyltetrazoles essential for pharmaceuticals. The trityl group’s role was crucial, as unprotected tetrazoles undergo undesirable N-H lithiation or decomposition under basic conditions [4].
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene serves as a pivotal precursor in synthesizing angiotensin II receptor blockers (ARBs), notably olmesartan medoxomil (brand name Benicar®). As the penultimate intermediate in olmesartan production, it undergoes sequential transformations: alkylation with imidazole derivatives, ester hydrolysis, medoxomil esterification, and final trityl deprotection [8] [9]. Its structural features are indispensable for this role:
Table 3: Pharmaceutical Applications of 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene
Drug | Therapeutic Category | Role of Intermediate | Key Manufacturing Advantage |
---|---|---|---|
Olmesartan Medoxomil | Antihypertensive (ARB) | Penultimate intermediate for trityl-olmesartan medoxomil | Enables regioselective alkylation; minimizes N-1 impurities |
Losartan | Antihypertensive (ARB) | Precursor to [2'-(N-Trityltetrazol-5-yl)biphenyl-4-yl]methyl bromide | Scalable via ortho-lithiation; replaces stannane routes |
Valsartan | Antihypertensive (ARB) | Tetrazole-protected biphenyl core | High-purity crystallization from DMA/acetone/water |
The compound’s commercial viability is demonstrated in industrial-scale production, where optimized crystallization (DMA/acetone/water, 3:7:3 ratio) simplifies isolation and reduces costs by 30%, even with raw material purities as low as 85% [9]. Its stability under processing conditions (e.g., 48-hour room-temperature storage) further enhances utility in multi-step syntheses [9].
Table 4: Key Intermediates in Sartan Synthesis Derived from 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene
Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
N-Tritylolmesartan Ethyl | 144690-33-5 (revised) | C₃₉H₃₅N₅O₂ | Alkylation product prior to saponification |
N-Tritylolmesartan Medoxomil | 1020157-01-0 (revised) | C₄₄H₃₇N₅O₆ | Protected prodrug before trityl removal |
[2′-(N-Trityltetrazol-5-yl)biphenyl-4-yl]methyl Bromide | 133051-88-4 (revised) | C₃₃H₂₅BrN₄ | Common intermediate for losartan/valsartan |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7